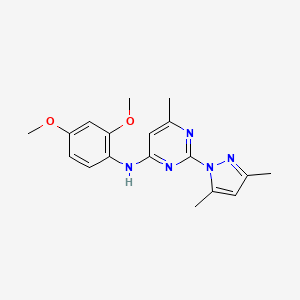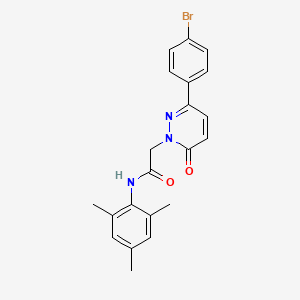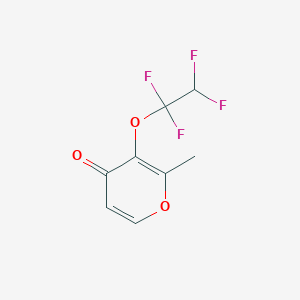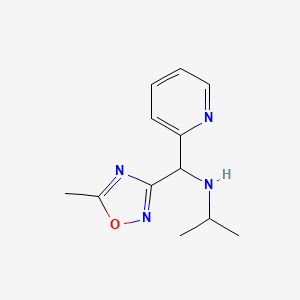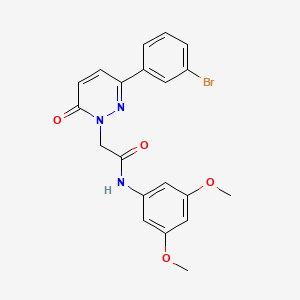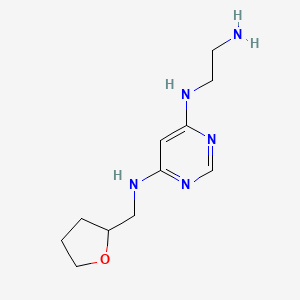
methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate is a complex organic compound with a unique structure that includes a cyano group, an indene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of primary amines with 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media. This reaction is known for its mild conditions and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and indene moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate is unique due to its combination of a cyano group, an indene moiety, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H12N2O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 2-[[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]benzoate |
InChI |
InChI=1S/C19H12N2O4/c1-25-19(24)13-8-4-5-9-14(13)21-15(10-20)16-17(22)11-6-2-3-7-12(11)18(16)23/h2-9,22H,1H3 |
InChI Key |
MXCQNBWJHYYRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


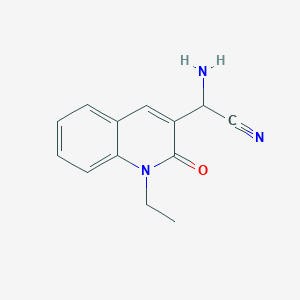
![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
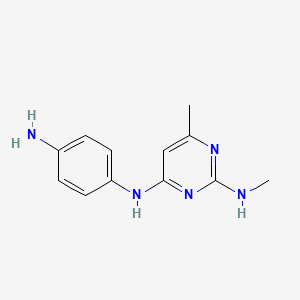

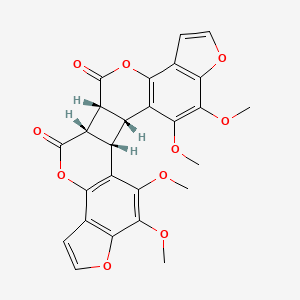
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)

